DPLG3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H41FN4O5 |

|---|---|

Molecular Weight |

640.7 g/mol |

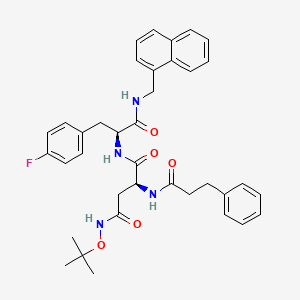

IUPAC Name |

(2S)-N-[(2S)-3-(4-fluorophenyl)-1-(naphthalen-1-ylmethylamino)-1-oxopropan-2-yl]-N'-[(2-methylpropan-2-yl)oxy]-2-(3-phenylpropanoylamino)butanediamide |

InChI |

InChI=1S/C37H41FN4O5/c1-37(2,3)47-42-34(44)23-32(40-33(43)21-18-25-10-5-4-6-11-25)36(46)41-31(22-26-16-19-29(38)20-17-26)35(45)39-24-28-14-9-13-27-12-7-8-15-30(27)28/h4-17,19-20,31-32H,18,21-24H2,1-3H3,(H,39,45)(H,40,43)(H,41,46)(H,42,44)/t31-,32-/m0/s1 |

InChI Key |

DDEQIWLWJUDFKG-ACHIHNKUSA-N |

Isomeric SMILES |

CC(C)(C)ONC(=O)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)NCC2=CC=CC3=CC=CC=C32)NC(=O)CCC4=CC=CC=C4 |

Canonical SMILES |

CC(C)(C)ONC(=O)CC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)NCC2=CC=CC3=CC=CC=C32)NC(=O)CCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

DPLG3 Mechanism of Action in T-Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPLG3 is a rationally designed, noncovalent, highly selective inhibitor of the immunoproteasome chymotryptic subunit β5i (also known as LMP7). The immunoproteasome is a specialized form of the proteasome highly expressed in immune cells, including T-cells, and plays a crucial role in processing proteins for antigen presentation and regulating immune cell function.[1] this compound's high selectivity for the β5i subunit over its constitutive counterpart (β5c) makes it a valuable tool for dissecting the specific roles of the immunoproteasome in immune responses and a promising therapeutic candidate for immune-mediated diseases and transplant rejection. This guide provides a detailed overview of the mechanism of action of this compound in T-lymphocytes, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Inhibition of the Immunoproteasome β5i Subunit

The primary mechanism of action of this compound is the competitive inhibition of the chymotrypsin-like activity of the β5i subunit of the immunoproteasome. This targeted inhibition disrupts the normal proteolytic function of the immunoproteasome in T-cells, leading to a cascade of downstream effects that ultimately modulate T-cell activation, proliferation, and effector functions.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound and its functional consequences in T-cells.

| Parameter | Value | Cell Type/System | Reference |

| IC50 for β5i inhibition | 4.5 nM | Isolated human immunoproteasome | [1] |

| Selectivity for β5i vs. β5c | >22,000-fold | Isolated human proteasomes | [2] |

| T-cell Proliferation | Concentration-dependent suppression | Murine CD4+ and CD8+ T-cells | [1][2] |

Effects of this compound on T-Cell Function

Inhibition of the immunoproteasome by this compound profoundly impacts multiple aspects of T-cell biology:

-

Reduced T-Cell Proliferation: this compound suppresses the proliferation of both CD4+ and CD8+ T-cells in a concentration-dependent manner.[1][2] This effect is a direct consequence of disrupting the cellular processes reliant on immunoproteasome activity, which are essential for cell cycle progression.

-

Diminished Effector T-Cell Accumulation: Treatment with this compound leads to a decrease in the accumulation of effector T-cells, which are critical for mediating immune responses.[1]

-

Promotion of T-Cell Exhaustion: A key outcome of this compound treatment is the increased expression of T-cell exhaustion and co-inhibitory markers.[1] T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer. Markers of exhaustion include Programmed Cell Death Protein 1 (PD-1), Lymphocyte-activation gene 3 (LAG-3), and T-cell immunoglobulin and mucin-domain containing-3 (TIM-3).

-

Suppression of Cytokine Release: this compound has been shown to suppress the release of pro-inflammatory cytokines from peripheral blood mononuclear cells, which include T-cells.[1]

-

Synergy with CTLA4-Ig: this compound exhibits a synergistic effect with CTLA4-Ig, a fusion protein that blocks T-cell co-stimulation, in promoting long-term allograft acceptance. This suggests that targeting both immunoproteasome activity and co-stimulatory pathways can be a powerful strategy for immunomodulation.[1]

Signaling Pathways Modulated by this compound

The inhibition of the immunoproteasome by this compound impacts intracellular signaling pathways that are crucial for T-cell activation and function. While the complete signaling network is still under investigation, evidence points to the modulation of the Ras-Raf-MEK-ERK pathway.

This compound-Mediated Inhibition of the ERK Signaling Pathway

Studies with other immunoproteasome inhibitors, such as ONX 0914, have demonstrated that their primary mechanism of impairing T-cell activation is through the restraint of the Extracellular signal-regulated kinase (ERK) signaling pathway.[1][3][4][5] Immunoproteasome inhibition leads to a reduction in the sustained phosphorylation of ERK, a key downstream effector of T-cell receptor (TCR) signaling. This effect appears to be specific to the ERK pathway, as other signaling pathways like NF-κB are not directly affected.[3][4][5] The disruption of ERK signaling contributes to the observed decrease in T-cell activation and proliferation.

Caption: this compound inhibits the ERK signaling pathway in T-cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on T-cell function.

In Vitro T-Cell Proliferation Assay

This protocol is used to assess the dose-dependent effect of this compound on T-cell proliferation.

Materials:

-

This compound

-

Murine splenocytes or human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-CD3 and anti-CD28 antibodies

-

96-well flat-bottom plates

-

[³H]-thymidine or cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

Scintillation counter or flow cytometer

Procedure:

-

Cell Isolation: Isolate splenocytes from mice or PBMCs from human blood using standard density gradient centrifugation.

-

T-Cell Purification (Optional): For more specific results, CD4+ and CD8+ T-cells can be purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash plates with sterile PBS to remove unbound antibody.

-

Cell Seeding: Seed the T-cells (e.g., 1 x 10⁵ cells/well) in the coated 96-well plate in complete RPMI-1640 medium.

-

Treatment: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells. Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

Proliferation Measurement:

-

[³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well 18 hours before harvesting. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.

-

Dye dilution: If using a proliferation dye, stain the cells before seeding according to the manufacturer's protocol. After incubation, harvest the cells and analyze the dye dilution by flow cytometry.

-

Flow Cytometry Analysis of T-Cell Exhaustion Markers

This protocol is used to quantify the expression of exhaustion markers on the surface of T-cells following this compound treatment.

Materials:

-

This compound-treated and control T-cells (from in vitro or in vivo experiments)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against:

-

CD4

-

CD8

-

PD-1

-

LAG-3

-

TIM-3

-

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest T-cells and wash them with FACS buffer.

-

Staining: Resuspend the cells in FACS buffer and add the antibody cocktail. Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analysis: Gate on the CD4+ and CD8+ T-cell populations and analyze the percentage of cells expressing PD-1, LAG-3, and TIM-3.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow to study the effects of this compound on T-cell function.

Caption: Experimental workflow for this compound T-cell studies.

Conclusion

This compound represents a highly selective and potent tool for modulating T-cell function through the specific inhibition of the immunoproteasome β5i subunit. Its mechanism of action involves the suppression of T-cell proliferation and effector function, and the promotion of a T-cell exhaustion phenotype, at least in part, through the restraint of the ERK signaling pathway. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other immunoproteasome inhibitors in a variety of immune-related disorders. Further research is warranted to fully elucidate the intricate molecular details of the signaling pathways affected by this compound and to explore its full therapeutic utility.

References

- 1. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunoproteasome acted as immunotherapy ‘coffee companion’ in advanced carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

DPLG3: A Precision Tool for Immunomodulation in Research and Drug Development

An In-depth Technical Guide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of DPLG3, a highly selective immunoproteasome inhibitor. We will explore its mechanism of action, applications in immunology research, and detailed experimental protocols, presenting a clear pathway for its use in preclinical studies.

Core Concepts: Understanding this compound

This compound is a rationally designed, noncovalent N,C-capped dipeptide that acts as a potent and highly selective inhibitor of the chymotryptic subunit β5i of the immunoproteasome (i-20S).[1] The immunoproteasome is a specialized form of the proteasome predominantly expressed in immune cells like T cells, B cells, and dendritic cells (DCs).[1][2] It plays a crucial role in processing proteins for presentation by major histocompatibility complex (MHC) class I molecules and is involved in the regulation of various immune responses.[2]

Unlike broader proteasome inhibitors that can lead to toxicity by affecting the constitutive proteasome (c-20S) in all cells, this compound's remarkable selectivity for the β5i subunit offers a more targeted approach to immunomodulation.[1][3] This specificity minimizes off-target effects, making it a valuable tool for studying the specific roles of the immunoproteasome in health and disease.[1]

Mechanism of Action: Targeting the Immunoproteasome

This compound exerts its immunomodulatory effects by competitively inhibiting the β5i subunit of the immunoproteasome.[1] This inhibition leads to a cascade of downstream effects on various immune cells:

-

T-Cell Modulation : this compound directly suppresses the proliferation of both CD4+ and CD8+ T cells.[1] Furthermore, it promotes a state of T-cell exhaustion by increasing the expression of co-inhibitory markers such as PD-1, TIM-3, LAG-3, CTLA-4, CD160, and BTLA.[1] This exhausted phenotype is accompanied by a decrease in the production of pro-inflammatory cytokines like IL-2 and IL-17.[1][3]

-

Dendritic Cell (DC) and Mononuclear Cell Regulation : The compound suppresses the activation of DCs and reduces the release of cytokines from peripheral blood mononuclear cells (PBMCs).[1]

-

NF-κB Pathway Inhibition : this compound has been shown to downregulate the protein levels of NF-κB p50 and p65, key transcription factors that regulate inflammation and immune responses.[4]

The following diagram illustrates the proposed signaling pathway affected by this compound:

Figure 1. this compound inhibits the immunoproteasome, preventing IκB degradation and subsequent NF-κB activation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Species | Assay Conditions | Reference |

| Immunoproteasome β5i | 4.5 nM | Human | Competitive Inhibition | [1][4] |

| Immunoproteasome (i-20S) | 9.4 nM | Mouse | --- | [4] |

| Constitutive Proteasome β5c | >33.3 µM | Human | >99,000-fold selectivity for β5i over β5c with 24h preincubation | [1][3] |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Model | This compound Dosage and Administration | Key Findings | Reference |

| Cardiac Allograft | 25 mg/kg, i.p., daily for 14 days | Prolonged allograft survival, reduced effector T cells, increased T-cell exhaustion markers. | [1][4] |

| Skin Allograft | 25 mg/kg, i.p., daily for 7 days | Reduced alloimmune responses, decreased inflammatory cytokines (IL-2, IL-17), increased co-inhibitory molecule expression. | [1][3] |

| DSS-induced Colitis | 2.5-5 mg/kg, i.p., daily for 12 days | Attenuated disease progression. | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on published literature.

In Vitro T-Cell Proliferation Assay

Objective: To assess the direct effect of this compound on T-cell proliferation.

Methodology:

-

Isolate CD4+ and CD8+ T cells from the spleens of C57BL/6 mice using standard immunomagnetic separation techniques.

-

Plate the isolated T cells in 96-well plates at a density of 1 x 10^5 cells/well.

-

Activate the T cells with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.

-

Treat the activated T cells with varying concentrations of this compound (e.g., 0.5-5 µM) or vehicle control.[4]

-

Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

During the final 18 hours of culture, add 1 µCi of [3H]-thymidine to each well.

-

Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter to determine the rate of proliferation.[3]

The following diagram outlines the workflow for the T-cell proliferation assay:

Figure 2. Experimental workflow for the in vitro T-cell proliferation assay with this compound.

In Vivo Murine Cardiac Allograft Model

Objective: To evaluate the efficacy of this compound in prolonging allograft survival.

Methodology:

-

Perform heterotopic cardiac transplantation, transplanting hearts from BALB/c donor mice into the abdomen of C57BL/6 recipient mice using microsurgical techniques.[1]

-

Divide the recipient mice into treatment and control groups.

-

Administer this compound (25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for 14 days, starting on the day of transplantation.[4]

-

Monitor allograft survival daily by abdominal palpation to assess cardiac contractility. Rejection is defined as the complete cessation of a palpable heartbeat.[1]

-

At the end of the study or upon rejection, harvest spleens and lymph nodes for further analysis of T-cell populations and cytokine profiles by flow cytometry and quantitative PCR.

Applications in Immunology Research

This compound's targeted mechanism of action makes it a valuable tool for a range of immunology research applications:

-

Transplantation Immunology : As demonstrated in preclinical models, this compound shows significant promise in preventing allograft rejection.[1][3] Its ability to induce T-cell exhaustion and suppress effector T-cell accumulation makes it a potential candidate for novel immunosuppressive therapies.[1]

-

Autoimmune Diseases : The immunoproteasome is implicated in the pathogenesis of several autoimmune diseases.[2][5] this compound can be used to investigate the role of the immunoproteasome in models of diseases like rheumatoid arthritis, lupus, and inflammatory bowel disease.[4]

-

Inflammatory Disorders : By inhibiting the NF-κB pathway and reducing pro-inflammatory cytokine production, this compound is a useful tool for studying and potentially treating various inflammatory conditions.[4]

-

Dissecting Immunoproteasome Function : The high selectivity of this compound allows researchers to specifically probe the functions of the β5i subunit in different immune cell types and biological processes without the confounding effects of inhibiting the constitutive proteasome.[1]

Future Directions

The highly selective nature of this compound opens up new avenues for both basic research and therapeutic development. Future studies could focus on:

-

Combination Therapies : Investigating the synergistic effects of this compound with other immunomodulatory agents, such as CTLA4-Ig, has already shown promise in promoting long-term allograft acceptance.[1]

-

Optimizing Dosing and Delivery : Further research into the pharmacokinetics and pharmacodynamics of this compound will be crucial for optimizing its therapeutic potential.

-

Exploring Other Disease Models : The application of this compound in a wider range of autoimmune and inflammatory disease models could uncover novel therapeutic indications.

References

- 1. Brief treatment with a highly selective immunoproteasome inhibitor promotes long-term cardiac allograft acceptance in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights into the Function of the Immunoproteasome in Immune and Nonimmune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2minutemedicine.com [2minutemedicine.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Selectivity and Specificity of DPLG3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective immunoproteasome inhibitor, DPLG3. It details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for relevant experimental procedures. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Introduction to this compound

This compound is a potent and highly selective, non-covalent inhibitor of the chymotrypsin-like activity of the β5i (LMP7) subunit of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like interferon-γ. By selectively targeting the immunoproteasome over the constitutively expressed proteasome, this compound offers a promising therapeutic strategy for autoimmune diseases and organ transplant rejection with potentially reduced side effects compared to non-selective proteasome inhibitors.

Selectivity and Specificity of this compound

This compound exhibits remarkable selectivity for the β5i subunit of the immunoproteasome over the corresponding β5c subunit of the constitutive proteasome. This high degree of selectivity is a key attribute that minimizes off-target effects and associated toxicities.

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified against both human and murine immunoproteasome subunits. The data clearly demonstrates its high affinity and selectivity.

| Target | Species | IC50 (nM) | Reference |

| β5i (human) | Human | 4.5 | [1] |

| i-20S (mouse) | Mouse | 9.4 | [1] |

Comparative Selectivity

The selectivity of this compound for the immunoproteasome subunit β5i over the constitutive subunit β5c has been extensively characterized and compared to other known proteasome inhibitors.

| Compound | Target | Selectivity (β5c/β5i) | Reference |

| This compound | β5i | >99,000-fold | |

| ONX-0914 | β5i | 8 to 12-fold |

Mechanism of Action

This compound exerts its immunomodulatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Downregulation of NF-κB Signaling

Studies have shown that this compound treatment leads to a significant reduction in the protein levels of key NF-κB subunits, p50 and p65, in bone marrow-derived macrophages (BMDMs).[1] This inhibition of the canonical NF-κB pathway is a critical mechanism underlying the anti-inflammatory properties of this compound.

Signaling Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the selectivity and specificity of this compound.

Immunoproteasome Activity Assay

This protocol describes the measurement of immunoproteasome activity in cell lysates using a fluorogenic peptide substrate.

Materials:

-

Cells of interest (e.g., BMDMs, splenocytes)

-

Lysis buffer (50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA)

-

Proteasome activity assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM ATP)

-

Fluorogenic substrate for β5i (e.g., Ac-ANW-AMC)

-

This compound (for inhibition control)

-

96-well black, flat-bottom plates

-

Fluorometric plate reader

Procedure:

-

Prepare cell lysates by incubating cells in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet debris.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

In a 96-well plate, add 10-20 µg of cell lysate per well.

-

Add proteasome activity assay buffer to a final volume of 90 µL.

-

For inhibitor wells, add this compound to the desired final concentration.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration typically 10-50 µM).

-

Immediately measure fluorescence (Excitation: 360 nm, Emission: 460 nm) at 37°C in kinetic mode for 30-60 minutes.

-

Calculate the rate of substrate cleavage (RFU/min) and normalize to the protein concentration.

Western Blot for NF-κB p65 and p50

This protocol details the detection of NF-κB subunits in cell lysates by Western blotting.

Materials:

-

Cell lysates prepared as described above.

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against NF-κB p65 and p50

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate 20-40 µg of protein from cell lysates on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Murine Model of DSS-Induced Colitis

This protocol describes the induction of colitis in mice using dextran sodium sulfate (DSS) to evaluate the therapeutic efficacy of this compound.[2][3][4]

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Dextran sodium sulfate (DSS), 36-50 kDa

-

This compound

-

Vehicle control (e.g., saline or DMSO in corn oil)

Procedure:

-

Acclimatize mice for at least one week.

-

Induce colitis by administering 2.5-3% (w/v) DSS in the drinking water ad libitum for 5-7 days.

-

Administer this compound (e.g., 2.5-5 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection, starting from day 0.

-

Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).

-

At the end of the study, euthanize the mice and collect the colon.

-

Measure the colon length and collect tissue for histological analysis (H&E staining) and cytokine measurement (ELISA or qPCR).

In Vivo Murine Heterotopic Cardiac Allograft Model

This protocol outlines the surgical procedure for transplanting a donor heart into the abdomen of a recipient mouse to assess allograft rejection and the effect of this compound.

Materials:

-

Donor mice (e.g., BALB/c)

-

Recipient mice (e.g., C57BL/6)

-

Surgical instruments for microsurgery

-

Anesthetics

-

This compound

-

Vehicle control

Procedure:

-

Anesthetize both donor and recipient mice.

-

Harvest the donor heart and store it in cold cardioplegic solution.

-

In the recipient mouse, expose the abdominal aorta and inferior vena cava.

-

Perform end-to-side anastomoses of the donor ascending aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.

-

Administer this compound (e.g., 25 mg/kg) or vehicle control daily via i.p. injection for a specified period (e.g., 14 days).

-

Monitor graft survival by daily palpation of the abdomen for a heartbeat.

-

At the study endpoint, harvest the allograft for histological analysis to assess rejection severity.

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to stimulation, and the inhibitory effect of this compound.

Materials:

-

Splenocytes or purified T-cells

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

-

T-cell mitogens (e.g., anti-CD3/anti-CD28 antibodies or Concanavalin A)

-

This compound

-

[3H]-Thymidine

-

96-well round-bottom plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Prepare a single-cell suspension of splenocytes or purified T-cells.

-

Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Add varying concentrations of this compound to the wells.

-

Stimulate the cells with T-cell mitogens.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Pulse the cells with 1 µCi of [3H]-Thymidine per well for the final 18 hours of incubation.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Express the results as counts per minute (CPM).

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of this compound's mechanism of action.

Conclusion

This compound is a highly selective and potent inhibitor of the immunoproteasome's β5i subunit. Its mechanism of action, centered on the inhibition of the NF-κB pathway, provides a strong rationale for its development as a therapeutic agent for a range of immune-mediated diseases. The data and protocols presented in this guide offer a solid foundation for further research and development of this promising compound.

References

The Immunomodulatory Role of DPLG3 in Cytokine Production: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPLG3, a highly selective, noncovalent inhibitor of the immunoproteasome subunit β5i, has emerged as a significant modulator of immune responses. This technical guide provides an in-depth analysis of the effects of this compound on cytokine production, offering valuable insights for researchers and professionals in immunology and drug development. Through a comprehensive review of existing literature, this document details the quantitative impact of this compound on key cytokines, outlines the experimental protocols for assessing its activity, and elucidates the underlying signaling pathways. The presented data underscores the therapeutic potential of targeting the immunoproteasome to control inflammatory and autoimmune conditions.

Introduction

The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. It plays a crucial role in processing proteins for antigen presentation and in the regulation of various immune signaling pathways. The chymotrypsin-like activity of the β5i (LMP7) subunit is a key component of its function. This compound is a rationally designed small molecule that specifically inhibits this β5i subunit with high selectivity over its constitutive counterpart (β5c), offering a targeted approach to modulate immune responses with potentially fewer off-target effects compared to pan-proteasome inhibitors.[1] This guide focuses on the direct impact of this compound on the production of inflammatory cytokines, a critical aspect of its immunomodulatory properties.

Quantitative Effects of this compound on Cytokine Production

This compound has been demonstrated to significantly suppress the production of several key pro-inflammatory cytokines in different immune cell populations. The following tables summarize the available quantitative data on the inhibitory effects of this compound.

Table 1: Effect of this compound on Cytokine Production in CpG-stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |

| Interferon-α (IFN-α) | Human PBMCs | CpG-C (0.3 µM) | 1.5 µM | Significant Inhibition | [2] |

| Interferon-gamma-inducible protein 10 (IP-10/CXCL10) | Human PBMCs | CpG-C (0.3 µM) | 1.5 µM | Significant Inhibition | [2] |

Table 2: Effect of this compound on Cytokine Production in Activated Human Effector T Cells

| Cytokine | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |

| Interleukin-17 (IL-17) | Human CD4+ Effector T cells | anti-CD3/CD28 | Not specified | Significant Decrease | [2] |

| Interleukin-2 (IL-2) | Human CD4+ Effector T cells | anti-CD3/CD28 | Not specified | Significant Decrease | [2] |

Note: While the referenced study reports "significant" inhibition, specific percentage inhibition values were not detailed in the provided materials. Further examination of the full publication and its supplementary data is recommended for precise quantitative analysis.

Signaling Pathways Modulated by this compound

This compound exerts its influence on cytokine production by inhibiting the β5i subunit of the immunoproteasome, which is a critical regulator of key inflammatory signaling pathways, particularly the Toll-like receptor 9 (TLR9) pathway.

TLR9 Signaling Pathway and Immunoproteasome Involvement

Activation of TLR9 by unmethylated CpG DNA, a hallmark of microbial pathogens, triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This pathway is critically dependent on the adaptor protein MyD88, which leads to the activation of transcription factors such as Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB). The immunoproteasome plays a crucial role in this pathway by regulating the stability and activity of key signaling proteins through controlled proteolysis of ubiquitinated substrates. By inhibiting the β5i subunit, this compound disrupts this regulatory function, leading to a downstream reduction in cytokine gene transcription.

Caption: this compound inhibits the immunoproteasome, affecting TLR9 signaling.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the effect of this compound on cytokine production.

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate PBMCs from whole blood for subsequent stimulation and cytokine analysis.

Materials:

-

Human whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Phosphate-buffered saline (PBS), sterile

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin

-

50 mL conical tubes

-

Serological pipettes

-

Centrifuge

Procedure:

-

Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate the upper plasma and platelet layers.

-

Collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface using a sterile pipette.

-

Transfer the collected cells to a new 50 mL tube and wash by adding PBS to a final volume of 45 mL.

-

Centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

-

Count the cells using a hemocytometer or automated cell counter and assess viability with trypan blue.

-

Resuspend the cells to the desired concentration (e.g., 1 x 10^6 cells/mL) in complete RPMI-1640 medium for subsequent experiments.

Stimulation of PBMCs and Treatment with this compound

Objective: To stimulate cytokine production in PBMCs using a TLR9 agonist and assess the inhibitory effect of this compound.

Caption: Workflow for PBMC stimulation and this compound treatment.

T Cell Activation and Intracellular Cytokine Staining

Objective: To assess the effect of this compound on cytokine production by activated T cells using flow cytometry.

Materials:

-

Isolated human CD4+ T cells

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)

-

This compound

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Fixable viability dye

-

Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4)

-

Fixation/Permeabilization buffer

-

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IL-17, IL-2)

-

Flow cytometer

Procedure:

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash wells with PBS before use.

-

Add isolated CD4+ T cells (e.g., 2 x 10^5 cells/well) to the anti-CD3 coated wells in complete RPMI-1640 medium.

-

Add soluble anti-CD28 antibody (e.g., 1 µg/mL).

-

Add this compound at desired concentrations or vehicle control.

-

Incubate for 24-72 hours at 37°C, 5% CO2.

-

For the last 4-6 hours of culture, add Brefeldin A and Monensin to the wells to block cytokine secretion.

-

Harvest the cells and wash with flow cytometry staining buffer.

-

Stain for cell viability using a fixable viability dye according to the manufacturer's protocol.

-

Stain for surface markers (e.g., anti-CD4) for 30 minutes at 4°C in the dark.

-

Wash the cells and then fix and permeabilize using a commercial fixation/permeabilization kit.

-

Stain for intracellular cytokines (e.g., anti-IL-17, anti-IL-2) for 30 minutes at room temperature in the dark.

-

Wash the cells and resuspend in flow cytometry staining buffer.

-

Acquire data on a flow cytometer and analyze using appropriate software.

Caption: Workflow for T cell intracellular cytokine staining.

Conclusion

This compound demonstrates a potent and selective inhibitory effect on the production of key pro-inflammatory cytokines. By targeting the β5i subunit of the immunoproteasome, this compound effectively modulates the TLR9 signaling pathway in innate immune cells and curtails the production of inflammatory cytokines by activated T cells. The data and methodologies presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound and other selective immunoproteasome inhibitors in a range of inflammatory and autoimmune diseases. Future research should focus on elucidating the precise dose-dependent effects on a broader range of cytokines and in various in vivo models to fully characterize the therapeutic potential of this promising immunomodulatory agent.

References

Initial Studies on DPLG3 in Autoimmune Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies and scientific rationale for the investigation of DPLG3, a novel immunomodulatory agent, in the context of autoimmune diseases. This compound is a rationally designed, noncovalent, and highly selective inhibitor of the immunoproteasome chymotryptic subunit β5i (also known as LMP7). The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells, playing a crucial role in processing antigens for MHC class I presentation and regulating cytokine production and T-cell differentiation[1][2]. Its targeted inhibition represents a promising therapeutic strategy for autoimmune disorders by selectively modulating aberrant immune responses while minimizing the toxicities associated with broader proteasome inhibition[3].

While direct studies of this compound in classic autoimmune disease models like rheumatoid arthritis (RA), multiple sclerosis (MS), or systemic lupus erythematosus (SLE) are emerging, initial research in related immune-mediated models provides a strong foundation for its therapeutic potential.

Core Mechanism of Action

This compound exhibits high selectivity for the β5i subunit of the immunoproteasome over its constitutive counterpart, β5c. This selectivity is attributed to the structural differences between the S1 pockets of β5i and β5c; the bulkier, hydrophobic group of this compound is better accommodated in the enlarged S1 pocket of β5i. By inhibiting the chymotryptic-like activity of β5i, this compound disrupts key downstream cellular processes involved in the autoimmune response.

References

- 1. embopress.org [embopress.org]

- 2. Experimental Autoimmune Encephalomyelitis Is Successfully Controlled by Epicutaneous Administration of MOG Plus Vitamin D Analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brief treatment with a highly selective immunoproteasome inhibitor promotes long-term cardiac allograft acceptance in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of DPLG3: A Selective Immunoproteasome Inhibitor for Immune Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DPLG3 is a potent and highly selective, non-covalent inhibitor of the chymotrypsin-like activity of the β5i (LMP7) subunit of the immunoproteasome. Its discovery represents a significant advancement in the development of targeted therapies for autoimmune diseases and transplant rejection. By specifically targeting the immunoproteasome, which is predominantly expressed in immune cells, this compound offers the potential for effective immune suppression with a reduced risk of side effects associated with broader proteasome inhibition. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound, presenting key data in a structured format and detailing relevant experimental protocols.

Introduction

The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation, playing a vital role in numerous cellular processes, including cell cycle regulation, signal transduction, and antigen presentation. The 26S proteasome contains a 20S core particle that harbors the proteolytic activity. In mammals, two major forms of the 20S proteasome exist: the constitutive proteasome, present in all cells, and the immunoproteasome, which is primarily expressed in cells of the immune system and can be induced in other cells by pro-inflammatory cytokines like interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α).

The immunoproteasome contains three distinct catalytic β-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1, β2, and β5). The altered substrate specificity of the immunoproteasome, particularly the enhanced chymotrypsin-like activity of β5i, is crucial for the generation of antigenic peptides for MHC class I presentation and the regulation of cytokine production. This central role in the immune response makes the immunoproteasome an attractive therapeutic target for a range of immune-mediated disorders.

This compound emerged from efforts to design selective inhibitors of the immunoproteasome. It is a member of the N,C-capped dipeptide class of non-covalent proteasome inhibitors.[1] Its high selectivity for the β5i subunit over the constitutive β5 subunit minimizes the potential for on-target toxicity in non-immune cells, a significant drawback of pan-proteasome inhibitors.

Discovery and Synthesis

The discovery of this compound was the result of a rational drug design approach aimed at developing non-covalent, selective inhibitors of the immunoproteasome's β5i subunit. The design was based on the structure of N,C-capped dipeptides.[2][3] While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a representative synthesis of a similar N,C-capped dipeptide inhibitor can be outlined based on established methods in peptide synthesis.

Representative Synthesis of an N,C-Capped Dipeptide

The synthesis of N,C-capped dipeptides generally involves standard solid-phase or solution-phase peptide coupling techniques. A plausible synthetic route would involve the coupling of an N-capped amino acid with a C-capped amino acid, followed by deprotection.

Experimental Protocol: Representative Synthesis

-

N-Capping of the first amino acid: The N-terminus of the first amino acid is "capped" with a suitable protecting group, which also serves as a key structural feature for binding. For example, a sulfonyl group can be introduced by reacting the amino acid with a sulfonyl chloride in the presence of a base.

-

C-Capping of the second amino acid: The C-terminus of the second amino acid is modified. This can involve the formation of an amide with a specific amine.

-

Peptide Coupling: The N-capped amino acid and the C-capped amino acid are coupled using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF).

-

Deprotection: Any protecting groups on the amino acid side chains are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc groups).

-

Purification: The final compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The structure and purity of the final compound are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action and Biological Activity

This compound functions as a highly selective, reversible inhibitor of the chymotrypsin-like activity of the β5i subunit of the immunoproteasome.[4] This selective inhibition leads to the modulation of downstream signaling pathways critical for the immune response.

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been quantified in various assays.[4][5]

| Parameter | Value | Target | Reference |

| IC50 | 4.5 nM | Human β5i | [4] |

| IC50 | 9.4 nM | Mouse i-20S | [4] |

| Selectivity | >99,000-fold | β5i over β5c | [5] |

Effect on NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. The canonical NF-κB pathway involves the degradation of the inhibitor of κB (IκBα) by the proteasome, which allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate gene transcription.[6][7] this compound has been shown to downregulate the protein levels of the NF-κB subunits p50 and p65 in bone marrow-derived macrophages (BMDMs).[4] This suggests that by inhibiting the immunoproteasome, this compound interferes with the processing of NF-κB precursors or the degradation of its inhibitors, ultimately dampening the inflammatory cascade.

Suppression of T-Cell Proliferation

A key function of the adaptive immune response is the proliferation of T-cells upon activation. This compound has been demonstrated to suppress the proliferation of both CD4+ and CD8+ T-cells in a concentration-dependent manner.[2] This effect is crucial for its therapeutic potential in preventing allograft rejection and treating T-cell-mediated autoimmune diseases.

| This compound Concentration | Effect | Cell Type | Reference |

| 0.5 - 5 µM | Concentration-dependent suppression of proliferation | Mouse CD4+ and CD8+ T-cells | [4] |

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in preclinical animal models of inflammatory disease and organ transplantation.

Experimental Colitis

In a mouse model of dextran sulfate sodium (DSS)-induced colitis, daily intraperitoneal (i.p.) administration of this compound attenuated the progression of the disease.[4]

| Dosage | Administration | Model | Outcome | Reference |

| 2.5 - 5 mg/kg | Daily i.p. injection | DSS-induced colitis in mice | Attenuated disease progression | [4] |

Cardiac Allograft Survival

In a fully allogeneic mouse model of heart transplantation, daily treatment with this compound significantly prolonged the survival of the heart allograft.[2] This was associated with a reduction in the number of effector T-cells in the spleen and draining lymph nodes.[2][5]

| Dosage | Administration | Model | Outcome | Reference |

| 25 mg/kg | Daily i.p. injection for 14 days | Cardiac allograft in mice | Prolonged graft survival | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Immunoproteasome β5i Inhibition Assay

This assay measures the ability of this compound to inhibit the chymotrypsin-like activity of the β5i subunit.

Protocol:

-

Reagents and Materials:

-

Purified human 20S immunoproteasome

-

Fluorogenic substrate for β5i: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin)

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2

-

This compound stock solution in DMSO

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of the 20S immunoproteasome to each well of the microplate.

-

Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate Suc-LLVY-AMC to each well.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm).

-

Calculate the initial reaction velocities for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Brief treatment with a highly selective immunoproteasome inhibitor promotes long-term cardiac allograft acceptance in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunoproteasome β5i-Selective Dipeptidomimetic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2minutemedicine.com [2minutemedicine.com]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of DPLG3 in Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPLG3 is a potent and highly selective non-covalent inhibitor of the chymotryptic-like activity of the β5i (LMP7) subunit of the immunoproteasome, with a reported IC50 of 4.5 nM for the human and 9.4 nM for the mouse enzyme.[1] By selectively targeting the immunoproteasome, which is predominantly expressed in hematopoietic cells, this compound offers a promising therapeutic strategy for autoimmune diseases and organ transplant rejection by modulating the immune response with potentially fewer side effects than broad-spectrum proteasome inhibitors. This compound has been shown to downregulate the NF-κB signaling pathway by reducing the protein levels of p50 and p65.[1][2] Preclinical studies in murine models have demonstrated its efficacy in attenuating experimental colitis and prolonging cardiac allograft survival.[1][3] These application notes provide a detailed protocol for the in vivo administration of this compound to mice, including dosing, formulation, and evaluation of its biological effects.

Mechanism of Action: this compound and the NF-κB Signaling Pathway

This compound exerts its immunomodulatory effects by inhibiting the β5i subunit of the immunoproteasome. This inhibition disrupts the degradation of IκB, the inhibitory protein of NF-κB. Consequently, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Data Presentation

In Vivo Efficacy of this compound in Murine Models

| Disease Model | Mouse Strain | This compound Dose | Administration Route | Dosing Regimen | Key Findings | Reference |

| Experimental Colitis | C57BL/6 | 2.5-5 mg/kg | Intraperitoneal (i.p.) | Daily, from day 0 to day 12 | Attenuated disease progression, reduced weight loss, and colon shortening.[1] | [1] |

| Cardiac Allograft | C57BL/6 recipients of BALB/c hearts | 25 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days post-transplant | Prolonged heart allograft survival.[1][3] | [1][3] |

| T-cell Response | RAG-/- C57BL/6 with CD3+CD25- T cells | 25 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days | Reduced CD4+ and CD8+ effector T cells.[1] | [1] |

Pharmacokinetic and Toxicological Profile of this compound in Mice (Template)

Note: Specific pharmacokinetic and LD50 values for this compound are not publicly available. The following table is a template for researchers to populate with their own experimental data. The protocols for determining these values are provided below.

| Parameter | Value | Units |

| Pharmacokinetics (single 25 mg/kg i.p. dose) | ||

| Cmax | User-defined | ng/mL |

| Tmax | User-defined | hours |

| AUC(0-t) | User-defined | ng*h/mL |

| t1/2 (half-life) | User-defined | hours |

| Acute Toxicity | ||

| LD50 | >25 (no adverse effects observed)[3] | mg/kg |

Experimental Protocols

This compound Formulation and Administration Workflow

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Vehicle Preparation: Prepare a stock solution of the vehicle. A commonly used vehicle for similar compounds is 10% DMSO in sterile saline. For example, to prepare 1 mL of vehicle, mix 100 µL of sterile DMSO with 900 µL of sterile saline.

-

This compound Solubilization:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of the vehicle to achieve the desired final concentration for dosing. For a 25 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, the concentration would be 6.25 mg/mL.

-

-

Dissolution: Vortex the solution thoroughly to ensure complete dissolution of the this compound powder. Visually inspect for any particulate matter. If necessary, brief sonication can be used.

-

Storage: It is recommended to prepare the dosing solution fresh for each experiment. If short-term storage is necessary, store at 4°C and protect from light.

Protocol 2: Intraperitoneal (i.p.) Administration of this compound to Mice

Materials:

-

Prepared this compound dosing solution

-

27-30 gauge needles

-

1 mL syringes

-

Animal scale

-

70% ethanol for disinfection

Procedure:

-

Animal Handling:

-

Acclimatize mice to the laboratory conditions before the experiment.

-

Weigh each mouse accurately on the day of injection to calculate the precise injection volume.

-

-

Injection Volume Calculation:

-

Injection Volume (µL) = (Dose (mg/kg) * Mouse Weight (g)) / Concentration (mg/mL)

-

-

Injection Procedure:

-

Restrain the mouse firmly but gently. One common method is to scruff the mouse by the loose skin on its neck and back.

-

Tilt the mouse slightly downwards on one side to cause the abdominal organs to shift.

-

Wipe the injection site (lower quadrant of the abdomen) with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful to avoid puncturing the internal organs.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.

-

Inject the calculated volume of the this compound solution slowly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-injection Monitoring: Observe the mouse for any immediate adverse reactions such as distress, lethargy, or abdominal swelling. Monitor the animals daily throughout the study period.

Protocol 3: Pharmacokinetic Analysis of this compound in Mice (Template)

Objective: To determine the pharmacokinetic profile of this compound in mice following a single intraperitoneal dose.

Procedure:

-

Dosing: Administer a single i.p. dose of this compound (e.g., 25 mg/kg) to a cohort of mice (n=3-5 per time point).

-

Blood Sampling: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-injection), collect blood samples via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

-

Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Plot the plasma concentration of this compound versus time. Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2 using appropriate software.

Protocol 4: Acute Toxicity Study of this compound in Mice (Template based on OECD Guidelines)

Objective: To determine the acute toxicity and estimate the LD50 of this compound in mice.

Procedure:

-

Animal Selection: Use healthy, young adult mice of a single sex (typically females are recommended first).

-

Dose Selection: Based on the known efficacy data, start with a dose significantly higher than the therapeutic dose (e.g., 5-10 fold higher). A stepwise dose escalation approach is recommended.

-

Administration: Administer a single i.p. dose of this compound to a small group of mice (n=3-5) at each dose level.

-

Observation: Observe the animals closely for the first few hours post-administration and then daily for 14 days. Record any signs of toxicity, including changes in behavior, appearance, and body weight.

-

Endpoint: The primary endpoint is mortality. The LD50 is the statistically estimated dose at which 50% of the animals are expected to die.

-

Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals to look for any signs of organ toxicity.

Conclusion

This compound is a promising immunomodulatory agent with demonstrated efficacy in preclinical mouse models of autoimmune disease and transplantation. The protocols provided herein offer a comprehensive guide for researchers to conduct in vivo studies with this compound in mice. Adherence to these detailed methodologies will facilitate reproducible and reliable experimental outcomes, contributing to the further development of this targeted therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Immunoproteasome inhibitor this compound attenuates experimental colitis by restraining NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brief treatment with a highly selective immunoproteasome inhibitor promotes long-term cardiac allograft acceptance in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of T-Cell Proliferation Using DPLG3

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for assessing the inhibitory effect of DPLG3, a selective immunoproteasome subunit β5i inhibitor, on T-cell proliferation.

Introduction

T-cell proliferation is a hallmark of the adaptive immune response and a critical process in various physiological and pathological conditions, including infectious diseases, autoimmunity, and cancer. The immunoproteasome is a specialized form of the proteasome predominantly expressed in immune cells, playing a crucial role in processing antigens for presentation and in regulating immune cell function.[1][2][3] this compound is a potent and highly selective noncovalent inhibitor of the immunoproteasome chymotryptic subunit β5i, demonstrating significant potential in modulating T-cell responses.[4][5][6] This application note details a robust flow cytometry-based assay using carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation and evaluate the dose-dependent inhibitory effects of this compound.

Principle of the Assay

The CFSE T-cell proliferation assay is a widely used method to track cell division.[7][8][9][10][11] CFSE is a fluorescent dye that covalently labels intracellular proteins. Upon cell division, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each successive generation. This allows for the quantitative analysis of cell proliferation by flow cytometry, where distinct peaks represent subsequent generations of divided cells.[12]

Materials and Reagents

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human T Cell Enrichment Cocktail (or similar)

-

RPMI 1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

L-Glutamine

-

Phosphate Buffered Saline (PBS)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

This compound (or other test compounds)

-

Anti-CD3 Antibody (plate-bound)

-

Anti-CD28 Antibody (soluble)

-

Human CD4 and CD8 antibodies conjugated to a fluorophore (e.g., APC, PE)

-

96-well U-bottom culture plates

-

Flow cytometer

Experimental Protocols

Isolation of Human T-Cells from PBMCs

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for T-cells from the PBMC population using a negative selection kit (e.g., RosetteSep™ Human T Cell Enrichment Cocktail) according to the manufacturer's protocol.

-

Assess the purity of the isolated T-cells by flow cytometry using anti-CD3 antibodies. Purity should be >95%.

-

Resuspend the purified T-cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

CFSE Labeling of T-Cells

-

Adjust the T-cell concentration to 1 x 10^7 cells/mL in pre-warmed PBS.

-

Prepare a 5 µM working solution of CFSE in PBS.

-

Add an equal volume of the 5 µM CFSE solution to the cell suspension (final concentration 2.5 µM).

-

Incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI 1640 medium.

-

Wash the cells twice with complete RPMI 1640 medium to remove any unbound dye.

-

Resuspend the CFSE-labeled T-cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

T-Cell Proliferation Assay with this compound

-

Coat a 96-well U-bottom plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) by incubating for 2-4 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS before use.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium.

-

Add 100 µL of the CFSE-labeled T-cell suspension (1 x 10^5 cells) to each well of the anti-CD3 coated plate.

-

Add 50 µL of the this compound dilutions to the respective wells. For control wells, add 50 µL of medium with vehicle (e.g., DMSO).

-

Add 50 µL of soluble anti-CD28 antibody (e.g., 2 µg/mL final concentration) to all wells except for the unstimulated control.

-

Set up the following controls:

-

Unstimulated Control: CFSE-labeled cells in a non-coated well without anti-CD3/CD28 stimulation.

-

Stimulated Control: CFSE-labeled cells in an anti-CD3 coated well with anti-CD28 stimulation and vehicle.

-

-

Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

Flow Cytometry Analysis

-

After incubation, harvest the cells from each well.

-

Stain the cells with fluorescently labeled anti-CD4 and anti-CD8 antibodies for 30 minutes at 4°C, protected from light.

-

Wash the cells with PBS containing 2% FBS.

-

Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Acquire the samples on a flow cytometer. Collect at least 10,000-50,000 events in the lymphocyte gate.

-

Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on CD4+ and CD8+ T-cell populations and visualize CFSE fluorescence on a histogram.

Data Presentation

The inhibitory effect of this compound on T-cell proliferation can be quantified by analyzing the percentage of divided cells or the proliferation index. The following tables summarize the concentration-dependent inhibition of CD4+ and CD8+ T-cell proliferation by this compound, as demonstrated in preclinical studies.[5]

Table 1: Effect of this compound on CD4+ T-Cell Proliferation

| This compound Concentration (µM) | Proliferation (% of Control) |

| 0 | 100 |

| 0.1 | 85 |

| 0.5 | 55 |

| 1 | 30 |

| 5 | 10 |

Table 2: Effect of this compound on CD8+ T-Cell Proliferation

| This compound Concentration (µM) | Proliferation (% of Control) |

| 0 | 100 |

| 0.1 | 80 |

| 0.5 | 50 |

| 1 | 25 |

| 5 | 5 |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and the experimental workflow of the T-cell proliferation assay.

Conclusion

The CFSE-based T-cell proliferation assay is a reliable and quantitative method for evaluating the immunomodulatory effects of compounds like this compound. By selectively inhibiting the β5i subunit of the immunoproteasome, this compound effectively suppresses the proliferation of both CD4+ and CD8+ T-cells in a dose-dependent manner. This inhibitory action is likely mediated through the disruption of the NF-κB signaling pathway, a key regulator of T-cell activation and proliferation.[6] These findings highlight the potential of this compound as a therapeutic agent for T-cell-mediated inflammatory and autoimmune diseases.

References

- 1. The Function of Immunoproteasomes—An Immunologists’ Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. 2minutemedicine.com [2minutemedicine.com]

- 5. Brief treatment with a highly selective immunoproteasome inhibitor promotes long-term cardiac allograft acceptance in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. mucosalimmunology.ch [mucosalimmunology.ch]

- 11. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. agilent.com [agilent.com]

Application Notes and Protocols: DPLG3 in Cardiac Allograft Survival Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of DPLG3, a selective immunoproteasome inhibitor, in promoting cardiac allograft survival. The information is based on preclinical studies and is intended to guide researchers in designing and executing similar experiments.

Introduction

Organ transplantation rejection remains a significant hurdle in long-term allograft survival. Standard immunosuppressive therapies often have broad effects, leading to toxicity and an increased risk of infections and cancer.[1][2] this compound is an experimental, rationally designed, noncovalent inhibitor of the chymotryptic subunit β5i of the immunoproteasome.[3] The immunoproteasome is a specialized form of the proteasome predominantly expressed in immune cells, playing a crucial role in processing antigens for presentation and in cytokine production.[3][4] this compound exhibits high selectivity for the immunoproteasome over the constitutive proteasome found in all cells, thereby minimizing off-target toxicity.[1][3][5] Studies have demonstrated that this compound can effectively suppress T-cell responses and prolong cardiac allograft survival in murine models, particularly when used in combination with other immunosuppressive agents.[1][3]

Mechanism of Action

This compound selectively inhibits the β5i subunit of the immunoproteasome, which is highly expressed in immune cells such as T cells and dendritic cells (DCs).[3] This selective inhibition leads to several downstream effects that collectively suppress the alloimmune response:

-

Inhibition of T-cell Proliferation and Activation: this compound has been shown to decrease the proliferation of T cells in response to alloantigens.[3][5] It also reduces the accumulation of effector T cells in the spleen and the allograft.[3][5]

-

Promotion of T-cell Exhaustion: Treatment with this compound leads to an increased expression of exhaustion and coinhibitory markers on T cells, such as PD1, TIM3, and LAG3.[1][3] This indicates a state of reduced effector function.

-

Suppression of Cytokine Release: this compound suppresses the release of pro-inflammatory cytokines from peripheral blood mononuclear cells.[3][5]

-

Impaired Dendritic Cell (DC) Activation: The inhibitor also affects the activation of DCs, which are critical for initiating the T-cell response.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in cardiac allograft survival.

Table 1: Cardiac Allograft Survival in Mice

| Treatment Group | Mean Survival Time (days) | Reference |

| Vehicle (Control) | 7 | [1] |

| This compound (daily for 10 days) | 13 | [1] |

| CTLA4-Ig (single dose) | 38.5 | [1] |

| This compound (7-day regimen) + CTLA4-Ig (single dose) | 84 | [1] |

| This compound (14-day regimen) + CTLA4-Ig (single dose) | >100 (long-term acceptance) | [1][5] |

Table 2: Cellular and Molecular Effects of this compound Treatment

| Parameter | This compound-treated Mice vs. Control | Reference |

| Percentage of T cells in spleen | Significant decrease (p<0.05) | [5] |

| Splenocyte responsiveness to alloimmune stimuli | Reduced | [5] |

| Histologic signs of graft rejection | Significant decrease | [5] |

| CD4 Effector T cells (GFP⁻CD4⁺CD44high) in spleen | 41.60 ± 0.96% vs. 49.30 ± 2.90% (p < 0.05) | [3] |

| CD8 Effector T cells (GFP⁻CD8⁺CD44high) in spleen | 35.82 ± 2.31% vs. 51.87 ± 1.90% (p < 0.05) | [3] |

| Expression of PD1, TIM3, LAG3 on effector T cells | Higher | [3] |

Experimental Protocols

Murine Heterotopic Cardiac Transplantation Model

This protocol describes a standard procedure for heterotopic heart transplantation in mice, a common model for studying allograft rejection.

1. Animals:

-

Donors: BALB/c mice

-

Recipients: C57BL/6 mice

2. Anesthesia:

-

Administer a suitable anesthetic agent (e.g., ketamine/xylazine cocktail) intraperitoneally. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

3. Donor Heart Procurement:

-

Perform a median sternotomy to expose the heart and great vessels.

-

Heparinize the donor animal via injection into the inferior vena cava.

-

Ligate and transect the superior and inferior vena cava.

-

Transect the pulmonary veins.

-

Ligate the aorta and pulmonary artery distally and transect.

-

Carefully excise the heart and place it in cold sterile saline.

4. Recipient Preparation:

-

Anesthetize the recipient mouse.

-

Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.

-

Gently dissect and isolate the aorta and vena cava.

5. Graft Implantation:

-

Perform end-to-side anastomoses of the donor ascending aorta to the recipient abdominal aorta and the donor pulmonary artery to the recipient inferior vena cava using fine microsurgical techniques.

-

After completing the anastomoses, release the vascular clamps and visually confirm perfusion of the donor heart.

-

Close the abdominal incision in two layers.

6. Post-operative Care:

-

Administer analgesics as required.

-

Monitor the recipient daily for signs of distress and to assess graft function by abdominal palpation for a heartbeat.

-

Rejection is defined as the cessation of a palpable heartbeat, which can be confirmed by laparotomy.

Drug Administration Protocol

-

This compound: Administer this compound at a dose of 25 mg/kg daily via a suitable route (e.g., intraperitoneal injection) for the specified duration (e.g., 14 days post-transplant).[5]

-

CTLA4-Ig: Administer a single dose of 25 µg of CTLA4-Ig on day 2 post-transplant.[5]

Histological Analysis of Graft Rejection

-

At the desired time point (e.g., upon rejection or at the end of the study), euthanize the recipient mice.

-

Excise the cardiac allograft and fix it in 10% formalin.

-

Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

-

Evaluate the sections for signs of rejection, such as cellular infiltration, myocyte damage, and vasculitis, according to established grading criteria.

Flow Cytometry Analysis of T-cell Populations

-

At the desired time point, harvest spleens from recipient mice.

-

Prepare single-cell suspensions of splenocytes.

-

Stain the cells with fluorescently labeled antibodies against specific cell surface markers (e.g., CD4, CD8, CD44, PD1, TIM3, LAG3).

-

Analyze the stained cells using a flow cytometer to quantify different T-cell subpopulations.

Visualizations

References

- 1. Compound protects transplanted hearts from rejection | Cornell Chronicle [news.cornell.edu]

- 2. Immunosuppressive drugs in organ transplantation to prevent allograft rejection: Mode of action and side effects [immunologyresearchjournal.com]

- 3. Brief treatment with a highly selective immunoproteasome inhibitor promotes long-term cardiac allograft acceptance in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Signaling Pathways That Regulate Antigen Presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2minutemedicine.com [2minutemedicine.com]

Application Notes and Protocols for DPLG3 in Transplant Rejection Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allograft rejection remains a significant barrier to the long-term success of organ transplantation. The recipient's immune system, particularly T cells, recognizes the donor organ as foreign and mounts an inflammatory response leading to graft damage and failure.[1] Current immunosuppressive regimens are often associated with significant side effects, highlighting the need for more targeted therapies. DPLG3 is a highly selective, noncovalent inhibitor of the immunoproteasome subunit β5i, a key component of the machinery responsible for processing proteins for antigen presentation in immune cells.[2][3] By selectively targeting the immunoproteasome, this compound offers a promising strategy to modulate the alloimmune response with potentially fewer off-target effects.[4]

These application notes provide detailed protocols for utilizing this compound in pre-clinical transplant rejection research, covering both in vitro and in vivo experimental setups. The information is intended to guide researchers in evaluating the efficacy and mechanism of action of this compound as a potential therapeutic agent for preventing transplant rejection.

Mechanism of Action

This compound exerts its immunosuppressive effects by specifically inhibiting the chymotrypsin-like activity of the β5i subunit of the immunoproteasome.[2] The immunoproteasome is predominantly expressed in immune cells, such as T cells and dendritic cells (DCs), and plays a crucial role in processing intracellular antigens for presentation via MHC class I molecules to CD8+ T cells.[5][6] Inhibition of the immunoproteasome by this compound leads to several downstream effects that culminate in the suppression of alloreactive T cell responses:

-

Reduced T Cell Proliferation and Activation: this compound has been shown to decrease the proliferation of T cells in response to alloantigens in a concentration-dependent manner.[2] This is achieved, in part, by interfering with key signaling pathways necessary for T cell activation, including the NF-κB and ERK pathways.[2][3][4]

-